4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde

Catalog No.
S732057
CAS No.
79326-92-4
M.F
C5H4Br2N2O
M. Wt
267.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde

CAS Number

79326-92-4

Product Name

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde

IUPAC Name

4,5-dibromo-1-methylimidazole-2-carbaldehyde

Molecular Formula

C5H4Br2N2O

Molecular Weight

267.91 g/mol

InChI

InChI=1S/C5H4Br2N2O/c1-9-3(2-10)8-4(6)5(9)7/h2H,1H3

InChI Key

JHXYRJRSLIYZAM-UHFFFAOYSA-N

SMILES

CN1C(=NC(=C1Br)Br)C=O

Canonical SMILES

CN1C(=NC(=C1Br)Br)C=O

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS 79326-92-4) is a densely functionalized heterocyclic building block engineered for advanced synthetic applications requiring orthogonal reactivity . Featuring a protected N1-methyl group, two cross-coupling-ready bromine atoms at the C4 and C5 positions, and a highly reactive C2-formyl group, this compound serves as a premium precursor for complex pharmaceutical and material science libraries. By providing three distinct sites for sequential modification, it allows procurement teams to source a single, high-purity scaffold rather than relying on multi-step, low-yield in-house functionalization of simpler imidazoles.

Substituting this compound with its unmethylated analog (4,5-dibromo-1H-imidazole-2-carbaldehyde) introduces a highly acidic N-H bond that coordinates with palladium catalysts, poisoning cross-coupling reactions and necessitating wasteful excess base or additional protection-deprotection steps [1]. Conversely, starting with the unbrominated 1-methyl-1H-imidazole-2-carbaldehyde and attempting in-house bromination yields intractable mixtures of mono- and di-brominated regioisomers that require laborious chromatographic separation . Procuring the pre-functionalized, N-protected dibromo-aldehyde ensures batch-to-batch reproducibility, eliminates cryogenic lithiation steps, and preserves expensive transition metal catalysts during downstream assembly.

Elimination of Protection-Deprotection Sequences in Cross-Coupling

In palladium-catalyzed cross-coupling workflows, the N-methyl protection of 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde prevents the catalyst poisoning typically caused by free imidazole N-H bonds[1]. Utilizing the NH-free comparator requires an initial N-protection step (e.g., with SEM or Boc) and a final deprotection step, which cumulatively degrade overall synthetic yield by 20–40% and increase solvent waste. By procuring the N-methylated target compound, process chemists bypass these two steps entirely, enabling direct C4/C5 functionalization while maintaining optimal catalyst turnover frequencies .

Evidence DimensionSynthetic steps and yield retention for cross-coupling
Target Compound Data0 additional protection steps; direct coupling ready
Comparator Or Baseline4,5-Dibromo-1H-imidazole-2-carbaldehyde (NH-free) (Requires 2 additional steps, ~36% cumulative yield loss)
Quantified DifferenceEliminates 2 synthetic steps and prevents 20-40% cumulative yield degradation
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki/Stille) workflows

Bypassing protection/deprotection steps drastically reduces raw material costs, shortens production timelines, and improves overall process mass intensity.

Avoidance of Cryogenic Lithiation for C2 Functionalization

The pre-installed C2-aldehyde in this compound provides an immediate handle for reductive aminations or olefination at ambient temperatures . If a buyer instead procures 4,5-dibromo-1-methylimidazole (lacking the aldehyde), installing the C2-formyl group requires treating the substrate with strong bases like n-butyllithium at cryogenic temperatures (-78 °C) followed by a DMF quench. This cryogenic requirement introduces severe energy costs and safety hazards during scale-up. Procuring the C2-carbaldehyde derivative shifts the downstream functionalization from a highly sensitive, cryogenic organometallic regime to robust, room-temperature condensation chemistry [1].

Evidence DimensionTemperature requirement for C2-derivatization
Target Compound Data0 °C to 25 °C (Standard condensation/amination)
Comparator Or Baseline4,5-Dibromo-1-methylimidazole (Requires -78 °C for lithiation/formylation)
Quantified DifferenceShifts processing temperature by over +100 °C, eliminating liquid nitrogen/dry ice dependence
ConditionsProcess scale-up of C2-substituted polyfunctional imidazoles

Eliminating cryogenic organolithium steps is a primary objective in pharmaceutical process chemistry, directly lowering manufacturing overhead and safety risks.

Regiocontrol in Sequential Functionalization

The combination of the electron-withdrawing C2-aldehyde and the sterically demanding N1-methyl group breaks the symmetry of the C4 and C5 bromines, enabling highly regioselective halogen-metal exchange or sequential cross-coupling[1]. In contrast, attempting sequential coupling on symmetrically substituted or un-directed dibromoimidazoles often results in statistical mixtures of mono-coupled regioisomers (approaching a 1:1 ratio) that are notoriously difficult to separate. The distinct electronic environment of 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde allows for programmable, stepwise functionalization, maximizing the yield of the desired single regioisomer during library generation [2].

Evidence DimensionRegioselectivity of mono-functionalization
Target Compound DataHigh regiocontrol due to C2-aldehyde electronic bias
Comparator Or BaselineSymmetrical dibromoimidazoles (Yields near 1:1 statistical mixtures)
Quantified DifferencePrevents ~50% yield loss to unwanted regioisomers and eliminates complex chromatographic separations
ConditionsSequential Pd-catalyzed coupling or halogen-metal exchange

High regioselectivity ensures that expensive coupling partners are not wasted on incorrect isomers, critical for cost-effective library synthesis.

Pharmaceutical Lead Optimization (Kinase Inhibitors)

Due to its compatibility with direct Suzuki-Miyaura couplings without the need for deprotection (as established in Section 3), this compound is an ideal core scaffold for synthesizing multi-arylated imidazole libraries targeting kinase active sites, where the N-methyl group mimics key binding interactions .

Process-Scale Synthesis of Fused Heterocycles

The pre-installed C2-aldehyde allows for room-temperature condensation reactions (Section 3), making this the preferred precursor for the scalable, non-cryogenic synthesis of fused heterocyclic systems like imidazopyridines and benzimidazoles, avoiding the hazards of large-scale lithiation[1].

Development of Advanced Fluorophores and Materials

The orthogonal reactivity of the C2-aldehyde and C4/C5 bromines enables the stepwise, regiocontrolled construction of extended pi-conjugated systems (Section 3). This is crucial for designing highly specific fluorescent probes and organic light-emitting materials without resorting to complex protection schemes .

XLogP3

1.9

Dates

Last modified: 08-15-2023

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